3-Chlorobicyclo[2.2.1]hept-5-en-2-one
Overview
Description
3-Chlorobicyclo[221]hept-5-en-2-one is a bicyclic compound with a unique structure that includes a chlorine atom and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chlorobicyclo[2.2.1]hept-5-en-2-one typically involves the chlorination of bicyclo[2.2.1]hept-5-en-2-one. One common method is the reaction of bicyclo[2.2.1]hept-5-en-2-one with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These methods are designed to optimize yield and purity while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
3-Chlorobicyclo[2.2.1]hept-5-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-Chlorobicyclo[2.2.1]hept-5-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic structures.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-Chlorobicyclo[2.2.1]hept-5-en-2-one exerts its effects involves its reactivity towards various nucleophiles and electrophiles. The chlorine atom and ketone group play crucial roles in its chemical behavior, allowing it to participate in a wide range of reactions. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-2-en-5-one: Similar structure but lacks the chlorine atom.
5-Norbornene-2-endo-acetic acid: Contains a similar bicyclic framework with different functional groups.
2-Azabicyclo[2.2.1]hept-5-en-3-one: Another bicyclic compound with a nitrogen atom in the ring.
Uniqueness
3-Chlorobicyclo[2.2.1]hept-5-en-2-one is unique due to the presence of both a chlorine atom and a ketone group, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various synthetic and industrial applications.
Properties
IUPAC Name |
3-chlorobicyclo[2.2.1]hept-5-en-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO/c8-6-4-1-2-5(3-4)7(6)9/h1-2,4-6H,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUNVJYHSWKTGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C(=O)C2Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20953448 | |
Record name | 3-Chlorobicyclo[2.2.1]hept-5-en-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20953448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31416-83-8 | |
Record name | NSC120455 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120455 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Chlorobicyclo[2.2.1]hept-5-en-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20953448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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